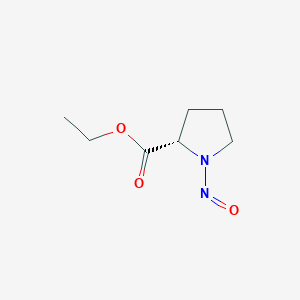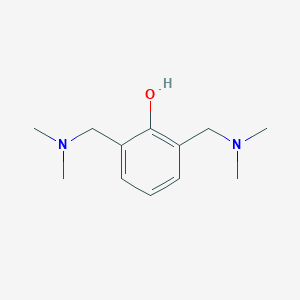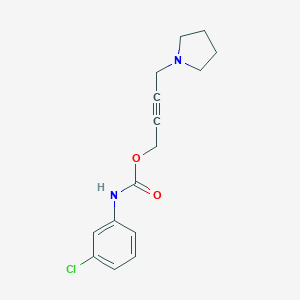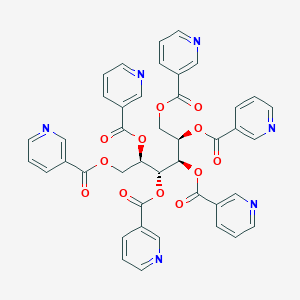
Ethyl 1-nitrosoproline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-nitrosoproline (ENP) is a synthetic compound that has gained attention in scientific research for its potential applications in various fields, including medicine and agriculture. ENP is a derivative of proline, an amino acid that has important roles in protein synthesis and structure. ENP has been studied for its ability to induce nitric oxide (NO) production, which has numerous physiological and biochemical effects.
Mechanism of Action
Ethyl 1-nitrosoproline induces NO production by activating the enzyme nitric oxide synthase (NOS). NO is a signaling molecule that has numerous physiological and biochemical effects, including vasodilation, neurotransmission, and immune response modulation. Ethyl 1-nitrosoproline has been shown to increase NO production in various cell types, including endothelial cells, neurons, and immune cells.
Biochemical and Physiological Effects:
Ethyl 1-nitrosoproline-induced NO production has numerous biochemical and physiological effects. In the cardiovascular system, NO induces vasodilation, which can improve blood flow and reduce blood pressure. In the nervous system, NO acts as a neurotransmitter and can modulate synaptic transmission. In the immune system, NO can modulate immune response and inflammation.
Advantages and Limitations for Lab Experiments
Ethyl 1-nitrosoproline has several advantages for lab experiments, including its ability to induce NO production in various cell types and its relatively low toxicity. However, Ethyl 1-nitrosoproline's mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several potential future directions for Ethyl 1-nitrosoproline research. In medicine, Ethyl 1-nitrosoproline could be further investigated as a potential treatment for neurodegenerative diseases and cancer. In agriculture, Ethyl 1-nitrosoproline could be studied for its potential to improve crop yield and quality. Additionally, further research is needed to fully understand Ethyl 1-nitrosoproline's mechanism of action and its effects on different cell types.
Synthesis Methods
Ethyl 1-nitrosoproline can be synthesized by reacting ethyl bromoacetate with sodium nitrite and proline in the presence of an acid catalyst. This reaction produces Ethyl 1-nitrosoproline as a yellow crystalline solid with a melting point of 110-112°C.
Scientific Research Applications
Ethyl 1-nitrosoproline has been studied for its potential applications in various fields of scientific research. In medicine, Ethyl 1-nitrosoproline has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, Ethyl 1-nitrosoproline has been investigated for its ability to increase plant growth and yield.
properties
CAS RN |
17431-20-8 |
|---|---|
Product Name |
Ethyl 1-nitrosoproline |
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
ethyl (2S)-1-nitrosopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-2-12-7(10)6-4-3-5-9(6)8-11/h6H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
CPURSCKAPPWVBT-LURJTMIESA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN1N=O |
SMILES |
CCOC(=O)C1CCCN1N=O |
Canonical SMILES |
CCOC(=O)C1CCCN1N=O |
Other CAS RN |
17431-20-8 |
synonyms |
N-nitrosoproline ethyl ester N-nitrosoproline ethyl ester, (L)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[(Methylthio)methyl]piperidine](/img/structure/B101371.png)
![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)




![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)